molecular formula C15H17NO5 B3054422 N-Furfuryl-3,4,5-trimethoxybenzamide CAS No. 60273-39-4

N-Furfuryl-3,4,5-trimethoxybenzamide

Cat. No.: B3054422
CAS No.: 60273-39-4
M. Wt: 291.3 g/mol
InChI Key: PEUKYEPLCRXPHU-UHFFFAOYSA-N
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Description

N-Furfuryl-3,4,5-trimethoxybenzamide is a chemical compound with the molecular formula C15H17NO5 and a molecular weight of 291.3 g/mol. This compound is characterized by the presence of a furfuryl group attached to a benzamide structure that is further substituted with three methoxy groups at the 3, 4, and 5 positions on the benzene ring .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Furfuryl-3,4,5-trimethoxybenzamide typically involves the acylation of 3,4,5-trimethoxybenzoic acid with furfurylamine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent such as dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Furfuryl-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The furfuryl group can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the benzamide structure can be reduced to form the corresponding amine.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-Furfuryl-3,4,5-trimethoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-Furfuryl-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that the compound may exert its effects through the modulation of enzyme activity or receptor binding. The presence of the furfuryl and methoxy groups may enhance its binding affinity and specificity towards certain biological targets .

Comparison with Similar Compounds

Similar Compounds

    3,4,5-Trimethoxybenzamide: Lacks the furfuryl group, making it less versatile in certain chemical reactions.

    N-Furfurylbenzamide: Does not have the methoxy groups, which may affect its biological activity and chemical reactivity.

Uniqueness

N-Furfuryl-3,4,5-trimethoxybenzamide is unique due to the combination of the furfuryl group and the trimethoxy-substituted benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO5/c1-18-12-7-10(8-13(19-2)14(12)20-3)15(17)16-9-11-5-4-6-21-11/h4-8H,9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEUKYEPLCRXPHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10209027
Record name Benzamide, N-furfuryl-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60273-39-4
Record name Benzamide, N-furfuryl-3,4,5-trimethoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060273394
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N-furfuryl-3,4,5-trimethoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10209027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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